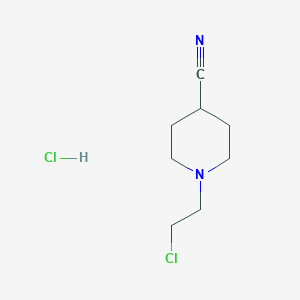
4-(N-methylanilino)thiophene-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-N-Methyl-N-phenylaminothiophene-3-carboxylic acid is a heterocyclic compound containing a thiophene ring substituted with a carboxylic acid group at the 3-position and a N-methyl-N-phenylamino group at the 4-position. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique electronic properties and biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-N-Methyl-N-phenylaminothiophene-3-carboxylic acid can be achieved through various synthetic routes. Another method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as a sulfurizing agent .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale condensation reactions using readily available starting materials and catalysts. The choice of reaction conditions and catalysts can significantly impact the yield and purity of the final product. For example, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is commonly used in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
4-N-Methyl-N-phenylaminothiophene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and chlorinating agents under acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, aldehydes, and various substituted thiophene derivatives .
Wissenschaftliche Forschungsanwendungen
4-N-Methyl-N-phenylaminothiophene-3-carboxylic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-N-Methyl-N-phenylaminothiophene-3-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can modulate enzyme activity, inhibit cell proliferation, and induce apoptosis in cancer cells. It also interacts with cellular receptors and signaling pathways, leading to its diverse biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Suprofen: A 2-substituted thiophene known for its anti-inflammatory properties.
Articaine: A 2,3,4-trisubstituent thiophene used as a dental anesthetic.
Tipepidine: A thiophene derivative with antitussive properties.
Uniqueness
4-N-Methyl-N-phenylaminothiophene-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct electronic properties and biological activities. Its N-methyl-N-phenylamino group enhances its interaction with biological targets, making it a valuable compound for medicinal chemistry research .
Eigenschaften
CAS-Nummer |
107947-00-2 |
|---|---|
Molekularformel |
C12H11NO2S |
Molekulargewicht |
233.29 g/mol |
IUPAC-Name |
4-(N-methylanilino)thiophene-3-carboxylic acid |
InChI |
InChI=1S/C12H11NO2S/c1-13(9-5-3-2-4-6-9)11-8-16-7-10(11)12(14)15/h2-8H,1H3,(H,14,15) |
InChI-Schlüssel |
FIZKARVLIVCPBA-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=CC=C1)C2=CSC=C2C(=O)O |
Kanonische SMILES |
CN(C1=CC=CC=C1)C2=CSC=C2C(=O)O |
| 107947-00-2 | |
Synonyme |
4-N-methyl-N-phenylaminothiophene-3-carboxylic acid MPTC-4N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















